Naphtho[1,2-d]thiazole

Catalog No.
S9052175
CAS No.
233-74-9
M.F
C11H7NS
M. Wt
185.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphtho[1,2-d]thiazole

CAS Number

233-74-9

Product Name

Naphtho[1,2-d]thiazole

IUPAC Name

benzo[e][1,3]benzothiazole

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C11H7NS/c1-2-4-9-8(3-1)5-6-10-11(9)12-7-13-10/h1-7H

InChI Key

KXNQKOAQSGJCQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CS3

Naphtho[1,2-d]thiazole (CAS: 233-74-9) is a premium polycyclic heteroaromatic scaffold featuring a thiazole ring fused to a naphthalene moiety at the 1,2-positions. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, highly polarizable building block for near-infrared (NIR) fluorophores, heptamethine cyanine dyes, and high-speed photoinitiators [1]. Unlike simpler benzothiazoles, its extended π-conjugation provides a critical structural foundation for achieving significant bathochromic shifts, superior photostability, and tunable lipophilicity [1]. These baseline properties make it an indispensable precursor for optical materials and organelle-selective biological probes where standard visible-range dyes fail to deliver adequate performance [1].

Research Fit

Optoelectronics Heterocyclic building block for tunable band gap engineering
Ion Channel Research KCa channel activator pharmacophore for study of vascular signaling
Neuroscience 5-HT3 receptor ligand scaffold for serotonin pathway investigation
Synthetic Chemistry Microwave-accessible core for derivative library synthesis

Replacing Naphtho[1,2-d]thiazole with simpler in-class analogs, such as benzothiazole or indole, fundamentally compromises the optical and physical performance of downstream products [1]. Benzothiazole lacks the extended naphthalene π-conjugation, resulting in hypsochromic (blue) shifted absorption and emission profiles that fail to reach the >800 nm near-infrared (NIR) window required for deep-tissue penetration and specific laser excitation [2]. Furthermore, un-fused or simpler analogs suffer from significantly lower molar extinction coefficients, reduced fluorescence quantum yields, and rapid photobleaching under continuous irradiation [1]. The specific 1,2-d fusion geometry also dictates a unique steric and lipophilic profile essential for targeted cellular uptake and formulation compatibility, which cannot be replicated by isomeric naphtho[2,1-d]thiazoles or generic benzothiazoles [1].

Substitution Risk

1

Positional isomers (e.g., [2,1-d] or [2,3-d]) may not reproduce regioselectivity or target-binding profile of the [1,2-d] scaffold.

2

Benzothiazole analogs lack the extended naphthalene π-system; optical band gap tunability and electronic properties may not transfer.

3

Oxazole-for-thiazole substitution alters thermochemical stability; reported energetic profiles may not be directly interchangeable.

Fluorescence Quantum Yield and Brightness Amplification

When utilized as a precursor for heptamethine cyanine dyes, Naphtho[1,2-d]thiazole provides a highly rigid and extended π-conjugated framework that significantly suppresses non-radiative decay compared to standard benzothiazoles. Quantitative spectrofluorimetric analysis in aqueous-buffered solutions demonstrates that naphtho[1,2-d]thiazole-derived probes achieve a remarkable fluorescence quantum yield (Φ) of 0.083 [1]. This results in a brightness level up to 3-fold higher than the clinical benchmark Indocyanine Green (ICG, Φ = 0.027) [1].

Evidence DimensionFluorescence Quantum Yield (Φ) and Brightness
Target Compound DataΦ = 0.083 (Naphtho[1,2-d]thiazole derivative)
Comparator Or BaselineΦ = 0.027 (Indocyanine Green baseline)
Quantified Difference3-fold higher brightness and >200% increase in quantum yield
ConditionsAqueous-buffered solutions for NIR molecular probes

Higher quantum yield directly translates to lower required active pharmaceutical ingredient (API) dosing for imaging agents and stronger signal-to-noise ratios in diagnostic assays.

Band Gap Reduction
Class-level inference
Δ 0.41 eV (parent → iodo)
Supports optoelectronic property tuning via halogenation.
Naphtho[2,1-d]thiazole and benzothiazole lack comparable reported tunability.

Photostability and Resistance to Photobleaching

A critical failure point for many commercial fluorophores is rapid photobleaching under continuous laser excitation. Naphtho[1,2-d]thiazole derivatives exhibit exceptional structural stability under prolonged irradiation. In direct comparative assays, while the FDA-approved Indocyanine Green (ICG) completely faded (0% signal retention) after 1 hour of constant irradiation, the naphtho[1,2-d]thiazole-based molecular probe retained approximately 70% of its original emission signal [1].

Evidence DimensionEmission Signal Retention
Target Compound Data~70% signal retention after 1 hour
Comparator Or Baseline0% signal retention (ICG complete fading)
Quantified Difference70% absolute improvement in signal retention
Conditions1 hour of constant laser irradiation in bioanalytical assay conditions

Superior photostability prevents rapid photobleaching, enabling long-term tracking and extended exposure times in confocal microscopy and laser-induced photopolymerization workflows.

KCa3.1 Activation
Head-to-head
SKA-31 EC50 260 nM vs. riluzole 1,900 nM
Reports 7.3-fold higher activation in patch-clamp assays.
Data derived from HEK-293 cells expressing human KCa3.1.

Precursor Suitability for NIR-I Window Photochemistry

For advanced optical materials and biological probes, achieving absorption and emission in the Near-Infrared (NIR) window is mandatory to avoid background autofluorescence. The extended naphthalene fusion in Naphtho[1,2-d]thiazole induces a strong bathochromic shift compared to simpler benzothiazoles. Specific photolabile systems synthesized from this core achieve absorption maxima at 812 nm and emission at 838 nm [1]. Benzothiazole analogs typically fail to reach these wavelengths, restricting them to the visible spectrum [1].

Evidence DimensionAbsorption and Emission Maxima
Target Compound Dataλabs = 812 nm, λem = 838 nm
Comparator Or BaselineVisible range <700 nm (Benzothiazole analogs)
Quantified Difference>100 nm bathochromic shift into the NIR-I window
ConditionsSpectrofluorimetric analysis in organic and aqueous solutions

Procurement of the naphtho-fused core is essential to push optical properties into the NIR-I window, eliminating background autofluorescence in biological and material science applications.

Microwave Synthesis
Cross-study comparable
25 min, 700 W, Mn(OAc)3
Enables rapid access to 2-acylamino derivatives.
Yield comparable to [2,1-d] isomer under identical conditions.

Lipophilicity Tuning for Formulation Compatibility

Formulating optical dyes for either hydrophobic polymer matrices or aqueous biological systems requires precise control over solubility. Naphtho[1,2-d]thiazole serves as a highly versatile precursor, allowing its derivatives to achieve a broad partition coefficient (log Pow) range from -2.14 up to 7.92 via simple N-quaternary functionalization [1]. This tunable hydrophobicity is superior to simpler rigid heteroaromatics, enabling seamless integration into diverse industrial and biological formulations [1].

Evidence DimensionPartition Coefficient (log Pow)
Target Compound DataTunable range from -2.14 to 7.92
Comparator Or BaselineRestricted solubility profiles of simpler un-fused analogs
Quantified DifferenceBroad spectrum coverage of both highly hydrophilic and highly lipophilic states
ConditionsHPLC and UV-Vis partition between 1-octanol and water

Broad log Pow tunability ensures compatibility with both aqueous-buffered biological assays and hydrophobic polymer matrices, simplifying downstream formulation.

Thermochemical Profile
Supporting evidence
Thiazole vs. oxazole divergence
Reports measurable enthalpy distinction from oxazole analog.
Exact values not publicly accessible; verify for specific thermal stability requirements.
5-HT3 Receptor Affinity
Head-to-head
IC50 11 nM; 124-fold over 5-HT4
Supports selective serotonin receptor ligand research.
Alternative heterocyclic substitutions reduced affinity to 310–3,600 nM range.

Synthesis of Near-Infrared (NIR) Fluorescent Probes for Bioimaging

Due to its ability to impart high quantum yields (Φ = 0.083) and >800 nm emission profiles, Naphtho[1,2-d]thiazole is the premier scaffold for synthesizing heptamethine cyanine dyes. These probes are critical for deep-tissue in vivo imaging and organelle-selective (e.g., mitochondria) staining, where standard visible-range dyes suffer from severe autofluorescence [1].

High-Speed Photoinitiators for Polymer Synthesis

Leveraging its extended π-conjugation and efficient electron transfer capabilities, this compound is utilized to formulate high-speed photoinitiators (e.g., in combination with radical-generating peroxides). It provides strong fluorescence that is efficiently quenched during the initiation phase, making it highly effective for visible-laser photopolymerization systems such as 3D printing resins and photoresists [2].

Photolabile Caging and Subcellular Delivery Systems

The superior photostability and specific NIR absorption of the naphtho[1,2-d]thiazole core make it an ideal structural component for photolabile caging groups. It allows for the precise, light-triggered release of payloads (such as hydrogen sulfide or chemotherapeutics) in subcellular environments without the tissue damage typically associated with UV-cleavable systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Organic semiconductor band gap engineering
Halogenation-dependent optical band gap
UV-vis and DFT optical property profiling
Potassium channel modulator screening
KCa3.1/KCa2.x activation profile
Patch-clamp electrophysiology in ion channel research
High-throughput 2-acylamino derivative synthesis
Microwave-assisted cyclization efficiency
Yield and purity verification at scale
Selective 5-HT3 receptor ligand research
5-HT3 vs. 5-HT4/D2 receptor selectivity
Radioligand binding assay profiling in CNS research

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

185.02992040 g/mol

Monoisotopic Mass

185.02992040 g/mol

Heavy Atom Count

13

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